Alachlor ESA

Vue d'ensemble

Description

Alachlor ethane sulfonic acid is a metabolite of the herbicide alachlor. Alachlor is a chloroacetanilide herbicide widely used to control broadleaf weeds and annual grasses in crops such as maize, sorghum, and soybean . Alachlor ethane sulfonic acid is formed through the degradation of alachlor in the environment, particularly in soil and water . This compound is of significant interest due to its persistence and potential environmental impact .

Méthodes De Préparation

Alachlor ethane sulfonic acid is primarily formed as a degradation product of alachlor in the environment. The degradation process involves microbial action and various physicochemical processes . In laboratory settings, alachlor ethane sulfonic acid can be synthesized through the oxidation of alachlor using specific reagents and conditions . Industrial production methods typically involve the controlled degradation of alachlor under specific environmental conditions to yield alachlor ethane sulfonic acid .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Environmental Monitoring

Detection in Soil and Water:

Alachlor ESA is frequently monitored in soil and water systems due to its persistence and mobility. Studies have shown that this compound can be detected at varying depths in soil profiles, indicating its potential for groundwater contamination. For instance, a study demonstrated that this compound was present at concentrations ranging from less than 0.5 µg/L to about 50 µg/L at depths of 75-90 cm, while no parent alachlor was detected at these depths .

Table 1: Detection Levels of this compound in Soil

| Depth (cm) | Concentration (µg/L) |

|---|---|

| 0-15 | 20 |

| 15-30 | 10 |

| 30-60 | 5 |

| 60-90 | <0.5 |

Toxicological Studies

Subchronic and Developmental Toxicity:

Research has indicated that the subchronic and developmental toxicity of this compound is relatively low compared to its parent compound. Toxicological assessments have been conducted to evaluate the potential health risks associated with exposure to this compound, providing insights into its safety profile .

Case Study: Developmental Toxicity Assessment

In a developmental toxicity study, rats were exposed to varying concentrations of this compound during gestation. The results showed no significant adverse effects on fetal development, suggesting that this compound poses minimal risk under regulated exposure conditions .

Agricultural Applications

Herbicide Transformation:

Alachlor is widely used in agriculture; however, its transformation into this compound in soil has implications for weed management strategies. The formation rate of this compound is faster than that of other metabolites, which can influence the efficacy of alachlor as a herbicide over time .

Table 2: Formation Rate of this compound vs. Other Metabolites

| Metabolite | Formation Rate (days) |

|---|---|

| This compound | 8 |

| Metolachlor ESA | 15.5 |

| Oxanilic Metabolite | Variable |

Regulatory Implications

Environmental Protection Agency Guidelines:

The Environmental Protection Agency (EPA) monitors the levels of Alachlor and its metabolites, including this compound, to assess risks associated with agricultural runoff and groundwater contamination. The EPA's Integrated Risk Information System (IRIS) provides critical data for evaluating the safety and environmental impact of these compounds .

Mécanisme D'action

The mechanism of action of alachlor ethane sulfonic acid involves its interaction with soil microbes. The compound is formed through the microbial degradation of alachlor, which involves the initial oxidation of alachlor to form alachlor ethane sulfonic acid . This metabolite is further degraded by soil microbes through various metabolic pathways . The molecular targets and pathways involved in this process include specific enzymes that catalyze the oxidation and reduction reactions .

Comparaison Avec Des Composés Similaires

Alachlor ethane sulfonic acid is similar to other chloroacetanilide herbicide metabolites such as acetochlor ethane sulfonic acid and metolachlor ethane sulfonic acid . it is unique in its specific formation pathway and environmental persistence . Compared to acetochlor ethane sulfonic acid and metolachlor ethane sulfonic acid, alachlor ethane sulfonic acid has distinct physicochemical properties and degradation pathways .

Similar Compounds

- Acetochlor ethane sulfonic acid

- Metolachlor ethane sulfonic acid

- Propachlor ethane sulfonic acid

Activité Biologique

Alachlor, a widely used herbicide, degrades into several metabolites, one of which is Alachlor Ethane Sulfonate (ESA). Understanding the biological activity of ESA is crucial for assessing its environmental impact and potential health risks. This article synthesizes findings from various studies, focusing on the pharmacokinetics, toxicity, and metabolic pathways associated with Alachlor ESA.

This compound is formed through microbial degradation of alachlor in the soil. It is a polar compound that exhibits different properties compared to its parent compound. The chemical structure of this compound allows it to interact differently with biological systems, which is essential for understanding its toxicity and environmental behavior.

Pharmacokinetics

Research indicates that this compound is poorly absorbed in biological systems compared to alachlor. Studies show that:

- Absorption : this compound has low absorption rates, leading to minimal systemic exposure when ingested. In contrast, alachlor is significantly absorbed and metabolized in the body .

- Metabolism : The metabolism of ESA is limited, with minor metabolic pathways identified. This contrasts with alachlor, which undergoes extensive metabolism .

- Excretion : ESA is excreted more rapidly than alachlor, showing no evidence of accumulation in tissues associated with oncogenicity in rats .

Acute and Subchronic Toxicity

Acute toxicity studies demonstrate that this compound has a low toxicity profile. For instance:

- In a 90-day dietary study, high doses of this compound (788 mg/kg-day for males and 926 mg/kg-day for females) were established as No Observed Adverse Effect Levels (NOAELs), with only minimal changes in body weight observed at higher doses .

- A drinking water study indicated a slight decrease in body weight at high doses; however, these effects were not considered significant enough to warrant concern .

Developmental Toxicity

Developmental studies involving pregnant rats showed no adverse effects on fetal development or maternal health at any tested dose levels. The NOAEL for maternal and developmental toxicity was determined to be 900 mg/kg-day . This indicates that this compound does not pose significant risks during gestation.

Case Studies and Research Findings

- Oncogenic Potential :

- Hematological Effects :

- Environmental Impact :

Research Summary Table

| Study Type | Findings | NOAEL (mg/kg-day) | LOAEL (mg/kg-day) |

|---|---|---|---|

| 90-Day Dietary Study | Minimal body weight changes | 788 (males) | Not established |

| Drinking Water Study | 5% decrease in body weight at high dose | 900 | Not established |

| Developmental Study | No adverse effects on fetal development | 900 | Not applicable |

| Hematology Study | Minor hematological changes observed | Not applicable | Not applicable |

Propriétés

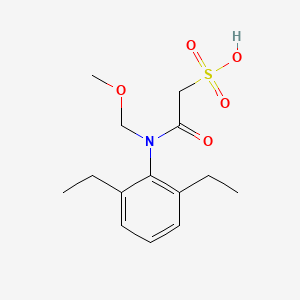

IUPAC Name |

2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCJUUGCHWHUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037485 | |

| Record name | Alachlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142363-53-9 | |

| Record name | Alachlor ESA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142363-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2,6-Diethylphenyl)(methoxymethyl)amino)-2-oxo-ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142363539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alachlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2,6-DIETHYLPHENYL)(METHOXYMETHYL)AMINO)-2-OXO-ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31LO95HB3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.